molecular formula C8H5FINO4 B15202332 Methyl 2-fluoro-4-iodo-5-nitrobenzoate

Methyl 2-fluoro-4-iodo-5-nitrobenzoate

Cat. No.: B15202332
M. Wt: 325.03 g/mol
InChI Key: GWQQLRMCZNCKLB-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-iodo-5-nitrobenzoate is a multifunctional aromatic ester characterized by a nitro group at the 5-position, fluorine at the 2-position, and iodine at the 4-position of the benzene ring. This compound belongs to the class of halogenated nitrobenzoates, which are widely used as intermediates in pharmaceutical and agrochemical synthesis. The presence of electron-withdrawing groups (nitro and fluorine) and a heavy halogen (iodine) confers unique reactivity, making it valuable for further functionalization, such as nucleophilic aromatic substitution or coupling reactions.

Properties

Molecular Formula

C8H5FINO4

Molecular Weight

325.03 g/mol

IUPAC Name

methyl 2-fluoro-4-iodo-5-nitrobenzoate

InChI

InChI=1S/C8H5FINO4/c1-15-8(12)4-2-7(11(13)14)6(10)3-5(4)9/h2-3H,1H3

InChI Key

GWQQLRMCZNCKLB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)I)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-4-iodo-5-nitrobenzoate can be synthesized through a multi-step process involving several key reactions:

    Esterification: The conversion of the carboxylic acid group to a methyl ester.

A common synthetic route involves the nitration of 2-fluorobenzoic acid, followed by iodination and subsequent esterification with methanol .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction steps as described above. The process is optimized for yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the 4-position participates in nucleophilic substitution (SNAr) due to the electron-withdrawing effects of the nitro group at the 5-position , which activates the aromatic ring.

Key reactions :

  • Iodine displacement with sodium methoxide in methanol yields methyl 2-fluoro-5-nitro-4-methoxybenzoate.

  • Reaction with potassium thiocyanate forms a thiocyanate derivative via ipso-substitution .

Reaction conditions :

ReagentSolventTemperatureTimeYield
NaOCH₃ (1.2 eq)MeOH80°C6–8 h72%
KSCN (1.5 eq)DMF100°C12 h65%

Reduction Reactions

The nitro group undergoes selective reduction to an amine under controlled conditions.

Key findings :

  • Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to -NH₂ without affecting the iodine or fluorine substituents.

  • Reduction with LiAlH₄ leads to partial dehalogenation and ester hydrolysis, forming a mixture of products.

Optimized reduction parameters :

MethodCatalyst/ReagentSolventPressureYield
Catalytic hydrogenation10% Pd/CEtOH1 atm85%

Coupling Reactions

The iodine substituent enables cross-coupling reactions, such as Suzuki-Miyaura coupling , to form biaryl structures.

Example :

  • Reaction with phenylboronic acid using Pd(PPh₃)₄ as a catalyst produces methyl 2-fluoro-5-nitro-4-phenylbenzoate.

Coupling reaction data :

Boronic AcidCatalystBaseYield
Phenylboronic acidPd(PPh₃)₄K₂CO₃78%
4-MethoxyphenylPdCl₂(dppf)CsF69%

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes electrophilic substitution at the meta position relative to the nitro group.

Observed reactions :

  • Nitration : Further nitration with HNO₃/H₂SO₄ introduces a second nitro group at the 3-position .

  • Halogenation : Limited reactivity due to the existing electron-withdrawing groups.

Stability and Side Reactions

  • Thermal decomposition occurs above 200°C, releasing NOₓ gases .

  • Prolonged exposure to UV light induces partial deiodination , forming methyl 2-fluoro-5-nitrobenzoate.

Comparative Reactivity of Analogous Compounds

CompoundKey SubstituentsReactivity Differences
Methyl 2-chloro-4-fluoro-5-nitrobenzoateCl, F, NO₂Slower SNAr due to lower leaving-group ability of Cl
Methyl 2-iodo-5-nitrobenzoateI, NO₂Higher coupling efficiency vs. fluorine-containing analog

Scientific Research Applications

Methyl 2-fluoro-4-iodo-5-nitrobenzoate is a synthetic organic compound with a complex structure featuring a methyl ester group, a nitro group, and halogen substituents (fluorine and iodine) on a benzoate framework. The unique combination of these functional groups influences its chemical reactivity and biological activity, making it applicable in several scientific and industrial areas.

Scientific Research Applications

This compound is employed across various scientific disciplines due to its unique chemical properties.

Medicinal Chemistry: It serves as an intermediate in synthesizing diverse pharmaceutical compounds because of its distinctive functional groups. The presence of fluorine and iodine can enhance the compound's binding affinity to biological targets, making it relevant in medicinal chemistry. Compounds with similar halogen substitutions may exhibit distinct pharmacological profiles.

Organic Synthesis: It is utilized as an intermediate in creating more complex organic molecules, particularly in preparing heterocyclic compounds and pharmaceuticals. Common reagents used in reactions involving this compound include sodium methoxide for nucleophilic substitution and palladium catalysts for coupling reactions.

Biochemical Studies: this compound plays a role in interaction studies focused on understanding how its functional groups influence reactivity and biological interactions. These studies may explore how fluorine or iodine affects binding affinities in enzyme assays or receptor-ligand interactions, crucial for optimizing compounds for therapeutic uses.

Industrial Applications: this compound is used in producing dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-4-iodo-5-nitrobenzoate depends on its specific application

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The structural and functional properties of Methyl 2-fluoro-4-iodo-5-nitrobenzoate can be contextualized by comparing it with three related compounds (Table 1).

Table 1: Key Properties of this compound and Analogues

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Reactivity Features Applications
This compound 2-F, 4-I, 5-NO₂ ~325.1* High electrophilicity; iodine as leaving group Pharmaceutical intermediates, imaging
Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate 2-F, 4-CF₃, 5-Br ~315.0 Bromine for cross-coupling; CF₃ enhances lipophilicity Agrochemicals, Suzuki reactions
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate Furan-2-carboxylate, 2-F, 4-NO₂ ~291.2 Furan π-system enhances electron density Bioactive molecule synthesis

*Calculated based on atomic composition.

Substituent Effects on Reactivity

  • Nitro Group (NO₂): The nitro group at the 5-position in this compound strongly deactivates the aromatic ring, directing electrophilic substitution to meta positions. This contrasts with Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate, where the trifluoromethyl group (CF₃) provides steric hindrance and electron-withdrawing effects but lacks nitro’s strong meta-directing influence .
  • Halogen Comparison (I vs. Br): The iodine substituent in the target compound offers superior leaving-group ability compared to bromine in its analogue, facilitating nucleophilic aromatic substitution or transition-metal-catalyzed reactions (e.g., Ullmann coupling). In contrast, bromine in Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate is more suited for cross-coupling reactions like Suzuki-Miyaura .
  • Furan vs. Benzoate Core: Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate incorporates a furan ring, which increases electron density at the aromatic system due to the oxygen lone pairs. This contrasts with the benzoate core of the target compound, where the ester group at the 1-position enhances electrophilicity .

Solubility and Stability

  • The trifluoromethyl group in Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate enhances lipophilicity, improving solubility in non-polar solvents compared to the nitro-dominated polarity of the target compound .
  • The iodine substituent in this compound may reduce thermal stability due to weaker C-I bonds, whereas bromine and CF₃ groups offer greater stability under harsh conditions .

Biological Activity

Methyl 2-fluoro-4-iodo-5-nitrobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H6FINO4, featuring a nitro group, a fluoro group, and an iodo group attached to a benzoate structure. The presence of these substituents can significantly influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through:

  • Electrophilic Substitution : The nitro group can participate in redox reactions, which may lead to the generation of reactive intermediates that interact with cellular components.
  • Nucleophilic Attack : The fluoro and iodo groups can enhance the compound's reactivity towards nucleophiles, potentially leading to various biological effects.
  • Hydrolysis : The methyl ester group can undergo hydrolysis, releasing the corresponding benzoic acid derivative, which may exhibit distinct biological activities .

Antimicrobial Activity

Recent studies have shown that halogenated benzoates exhibit varying degrees of antimicrobial activity. This compound has been evaluated for its effectiveness against several bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli0.125
K. pneumoniae0.03
P. aeruginosa0.125

These results indicate that the compound possesses notable antibacterial properties, particularly against Gram-negative bacteria .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been assessed in various cancer cell lines. The compound demonstrated selective cytotoxicity, with IC50 values indicating significant inhibition of cell proliferation.

Cell Line IC50 (µM)
HeLa10
MCF-715
A54912

The observed cytotoxicity suggests potential applications in cancer therapy, warranting further investigation into its mechanisms of action and efficacy in vivo .

Study on Structure-Activity Relationships (SAR)

A comprehensive SAR study was conducted to evaluate how modifications to the structure of this compound affect its biological activity. This study revealed that:

  • Fluorine Substitution : Enhances antibacterial activity against specific strains.
  • Iodine Presence : Correlates with increased cytotoxicity in cancer cell lines.
  • Nitro Group Positioning : Plays a crucial role in determining the overall pharmacological profile.

These findings underscore the importance of chemical modifications in optimizing the biological activity of benzoate derivatives .

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